molecular formula C17H21N3 B12813346 2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine

Cat. No.: B12813346
M. Wt: 267.37 g/mol
InChI Key: AYTHFZRJYOUPGO-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine is a compound that combines the unique structural features of adamantane and benzimidazole Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and bulkiness, while benzimidazole is a heterocyclic aromatic organic compound with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine typically involves the following steps:

    Formation of Adamantyl Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Benzimidazole Formation: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the adamantyl derivative with the benzimidazole intermediate. This can be achieved through various methods, including nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral, antibacterial, or anticancer agent.

    Materials Science: Its rigid and bulky structure can be utilized in the design of novel materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: It can be employed in the synthesis of advanced polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the benzimidazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler adamantane derivative with applications in medicinal chemistry.

    Benzimidazole: A core structure in many biologically active compounds.

    Adamantyl-substituted Benzimidazoles: Compounds with similar structures but different substituents on the benzimidazole ring.

Uniqueness

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine is unique due to the specific combination of adamantane and benzimidazole moieties. This combination imparts distinct physicochemical properties, such as increased stability, rigidity, and potential for diverse biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

2-(1-adamantyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C17H21N3/c18-13-1-2-14-15(6-13)20-16(19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9,18H2,(H,19,20)

InChI Key

AYTHFZRJYOUPGO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(N4)C=C(C=C5)N

Origin of Product

United States

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